Matricin

Anti-inflammatory NF-κB inhibition ICAM-1

Matricin (CAS 29041-35-8) is the native proazulene sesquiterpene lactone from German chamomile. Unlike its degradation product chamazulene, Matricin exhibits NF-κB-dependent anti-inflammatory activity, making it essential for pathway-specific studies. It is the mandatory starting material for gastric prodrug conversion research yielding COX-2-selective chamazulene carboxylic acid. Due to room-temperature instability (complete decomposition within 3–4 months), Matricin is the critical reference standard for developing stability-indicating HPLC methods and for evaluating microencapsulation or cyclodextrin complexation formulations. Choose high-purity Matricin (≥95% HPLC) to ensure experimental validity.

Molecular Formula C17H22O5
Molecular Weight 306.4 g/mol
CAS No. 29041-35-8
Cat. No. B150360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMatricin
CAS29041-35-8
Synonymsmatricin
matricine
Molecular FormulaC17H22O5
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1C2C(CC(=C3C=CC(C3C2OC1=O)(C)O)C)OC(=O)C
InChIInChI=1S/C17H22O5/c1-8-7-12(21-10(3)18)13-9(2)16(19)22-15(13)14-11(8)5-6-17(14,4)20/h5-6,9,12-15,20H,7H2,1-4H3
InChIKeySYTRJRUSWMMZLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Matricin (CAS 29041-35-8): Guaianolide Sesquiterpene Lactone Proazulene Sourcing Guide


Matricin is a colorless, crystalline sesquiterpene lactone of the guaianolide subtype, primarily isolated from the flower heads of Matricaria recutita (German chamomile) [1]. It belongs to the organic class of gamma butyrolactones and is characterized by its molecular formula C₁₇H₂₂O₅ and a molecular weight of 306.35 g/mol [2]. Naturally occurring at concentrations up to 0.15% in chamomile flowers, Matricin functions as a proazulene—a thermolabile precursor that, upon heating or steam distillation, undergoes degradation to yield the blue-violet compound chamazulene via the intermediate chamazulene carboxylic acid [3].

Why Matricin Cannot Be Replaced by Chamazulene or Other In-Class Sesquiterpenes for R&D


Procuring Matricin (CAS 29041-35-8) is fundamentally different from sourcing its degradation product, chamazulene, or other guaianolides, due to a critical divergence in mechanism of action, stability profile, and analytical detectability. While chamazulene has been the traditional marker for chamomile quality, direct comparative studies reveal that Matricin exhibits a potent, NF-κB-dependent anti-inflammatory activity that is entirely absent in chamazulene [1]. Furthermore, the chemical instability of Matricin—decomposing completely within 3-4 months at room temperature—makes it a challenging but essential analyte for method development and stability studies, a property not shared by its more stable artifact chamazulene [2]. Consequently, substituting Matricin with chamazulene or mixed sesquiterpene extracts invalidates any experimental model designed to interrogate the native NF-κB signaling pathway or to develop analytical methods for the intact proazulene.

Matricin Procurement-Specific Quantitative Differentiation Evidence


Matricin Inhibits NF-κB-Mediated ICAM-1 Expression, While Chamazulene Shows No Activity

Matricin exhibits a distinct, NF-κB-dependent anti-inflammatory mechanism not observed with its degradation product chamazulene. In human microvascular endothelial cells (HMEC-1), Matricin concentration-dependently inhibited TNF-α- and LPS-induced ICAM-1 protein expression, a key marker of inflammation [1]. At a concentration of 75 μM, Matricin reduced TNF-α-induced ICAM-1 expression to 52.7 ± 3.3% of the stimulated control and LPS-induced expression to 20.4 ± 1.8% [1]. In stark contrast, chamazulene demonstrated no detectable activity in these same assays at comparable concentrations [1].

Anti-inflammatory NF-κB inhibition ICAM-1

Matricin Functions as a Natural Prodrug for COX-2-Selective Chamazulene Carboxylic Acid

Matricin serves as a natural prodrug, converting in the stomach to the active anti-inflammatory agent chamazulene carboxylic acid (CCA), which exhibits selective COX-2 inhibition [1]. In vitro studies demonstrate that CCA is an inhibitor of cyclooxygenase-2 but not of cyclooxygenase-1 [1]. Human volunteer studies show that oral administration of Matricin yields measurable plasma levels of CCA in the micromolar range [1]. Crucially, this conversion is site-specific: Matricin is converted to CCA in artificial gastric fluid (pH 1.2) but remains stable in artificial intestinal fluid (pH 6.8) [1]. This establishes a clear prodrug relationship not applicable to chamazulene itself or other sesquiterpenes lacking this specific acid-labile lactone structure.

COX-2 inhibition Prodrug Gastrointestinal conversion

Matricin Degrades Completely at Room Temperature Within 3-4 Months; Chamazulene is Stable

The inherent thermolability and acid lability of Matricin differentiate it starkly from chamazulene in terms of storage and analytical handling. Stability studies on supercritical CO₂ extracts reveal that Matricin is stable only at −30°C, shows a slight decrease (80-90% recovery) at +5°C, and undergoes complete decomposition within 3-4 months when stored at room temperature (+20°C) or at +30°C [1]. This instability profile contrasts with chamazulene, which is stable under headspace GC conditions and is the analyte of choice for conventional quality control [2]. Furthermore, a log κ/pH profile established by HPLC monitoring shows a stability optimum at pH 8, while acidic conditions (pH 4-6) promote degradation to chamazulene carboxylic acid [3].

Stability Storage Analytical method development

Matricin Cannot Be Directly Detected by Headspace GC; Chamazulene is Readily Quantifiable

A key analytical distinction for procurement is the direct detectability of the compound. Chamazulene, the degradation product, can be directly quantified using headspace gas chromatography (HSGC), a standard technique for volatile oil analysis [1]. In contrast, Matricin, being thermolabile and non-volatile under these conditions, cannot be detected directly via HSGC [1]. Its content is only estimated indirectly by quantifying the chamazulene formed after thermal conversion, a process that introduces significant analytical variability [1]. Therefore, direct quantification of intact Matricin requires dedicated liquid chromatography (HPLC) methods, such as those used to achieve a purity of ≥98% for reference standards .

Analytical chemistry Headspace GC Quality control

Definitive Applications for Matricin Based on Differentiated Evidence


Elucidating NF-κB-Dependent Anti-Inflammatory Pathways

Use high-purity Matricin (≥98% HPLC) as the specific molecular probe in in vitro models (e.g., endothelial cell lines) to study NF-κB transcriptional activity and ICAM-1 regulation, a mechanistic niche where its comparator chamazulene shows zero activity [1]. This makes Matricin essential for researchers dissecting the specific anti-inflammatory pathways of chamomile constituents beyond general antioxidant effects.

Investigating Natural Prodrugs and Site-Specific Gastric Activation

Employ Matricin in pharmacokinetic and metabolic studies to model gastric-specific conversion to a COX-2-selective inhibitor (chamazulene carboxylic acid) [1]. Given its stability in artificial gastric fluid (pH 1.2) and conversion to CCA, Matricin is the mandatory starting material for any research program focused on natural prodrugs, site-specific drug delivery to the upper GI tract, or the discovery of natural COX-2-selective leads.

Developing Stability-Indicating Analytical Methods

Due to its inherent instability, Matricin is the ideal—and necessary—reference standard for developing and validating stability-indicating HPLC methods for chamomile products and extracts [1]. It is also the critical compound for studies on stabilization techniques, such as microencapsulation or cyclodextrin complexation, where monitoring the intact proazulene is required to assess formulation success [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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